molecular formula C15H16N2O B11170374 2-phenyl-N-(pyridin-4-yl)butanamide

2-phenyl-N-(pyridin-4-yl)butanamide

Cat. No.: B11170374
M. Wt: 240.30 g/mol
InChI Key: MODBYAQUXXEFRM-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-4-yl)butanamide is an organic compound belonging to the class of phenylacetamides. These are amide derivatives of phenylacetic acids. This compound is characterized by the presence of a phenyl group and a pyridinyl group attached to a butanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 2-phenylbutanoic acid with 4-aminopyridine under appropriate conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of the androgen receptor (AR) in a tissue-selective manner. This modulation can enhance muscle tone and treat conditions caused by androgen deficiency . The compound’s interaction with AR involves binding to the receptor and influencing its activity, leading to downstream effects on gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(pyridin-4-yl)butanamide is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-phenyl-N-pyridin-4-ylbutanamide

InChI

InChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,16,17,18)

InChI Key

MODBYAQUXXEFRM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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